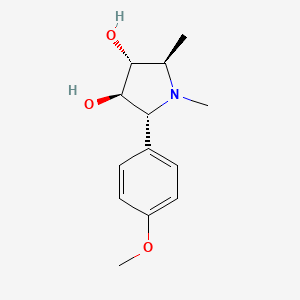
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL is a naturally occurring alkaloid isolated from the plant Codonopsis clematidea. It was first identified by Matkhalikova and colleagues in 1969 . The compound features a 1,2,3,4,5-pentasubstituted pyrrolidine ring with a p-anisyl group at the C2 position . This compound has garnered significant attention due to its notable biological activities, including antibiotic and hypotensive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of codonopsinine involves several key steps. One notable method includes the gold-catalyzed addition–cyclization cascade of an aminoacetaldehyde acetal derivative and a terminal alkyne . This process constructs the substituted pyrrole intermediate, which is then reduced to a 3-pyrroline derivative using zinc dust and sulfonic acid . The final steps involve stereochemical inversion of the hydroxyl group via epoxide formation and subsequent ring cleavage under acidic conditions .
Industrial Production Methods
The use of gold-catalyzed reactions and diastereoselective reductions are key components that could be adapted for larger-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of pyrrole intermediates to pyrroline derivatives.
Substitution: Introduction of different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and sulfonic acid are used for diastereoselective reduction.
Substitution: Various Grignard reagents can be employed for introducing substituents.
Major Products
The major products formed from these reactions include various pyrrolidine derivatives with different substituents, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL has been extensively studied for its biological activities. Some of its applications include:
Wirkmechanismus
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL exerts its effects through various molecular targets and pathways. Its antibiotic activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The hypotensive effects are likely due to its interaction with cardiovascular receptors and modulation of blood pressure-regulating pathways .
Vergleich Mit ähnlichen Verbindungen
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL can be compared to other similar alkaloids, such as codonopsine and radicamine B. These compounds share structural similarities but differ in their biological activities and synthetic routes . This compound is unique due to its specific substitution pattern on the pyrrolidine ring and its notable biological activities .
List of Similar Compounds
Eigenschaften
CAS-Nummer |
32490-07-6 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-(4-methoxyphenyl)-1,5-dimethylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO3/c1-8-12(15)13(16)11(14(8)2)9-4-6-10(17-3)7-5-9/h4-8,11-13,15-16H,1-3H3/t8-,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
GJZNAEFHIYPPEM-HUXSOILUSA-N |
SMILES |
CC1C(C(C(N1C)C2=CC=C(C=C2)OC)O)O |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](N1C)C2=CC=C(C=C2)OC)O)O |
Kanonische SMILES |
CC1C(C(C(N1C)C2=CC=C(C=C2)OC)O)O |
Synonyme |
codonopsinine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















